3-Carboxy-4-methoxyphenylboronic acid pinacol ester 3-Carboxy-4-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-71-6
VCID: VC11683158
InChI: InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol

3-Carboxy-4-methoxyphenylboronic acid pinacol ester

CAS No.: 2121512-71-6

Cat. No.: VC11683158

Molecular Formula: C14H19BO5

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

3-Carboxy-4-methoxyphenylboronic acid pinacol ester - 2121512-71-6

CAS No. 2121512-71-6
Molecular Formula C14H19BO5
Molecular Weight 278.11 g/mol
IUPAC Name 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Standard InChI InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17)
Standard InChI Key AUTLQVCGKZQPPZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Carboxy-4-methoxyphenylboronic acid pinacol ester belongs to the class of arylboronic esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions. The compound’s IUPAC name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its pinacol-protected boronic acid group and substituted aromatic ring. Key structural attributes include:

  • Boronic ester moiety: The pinacol (2,3-dimethyl-2,3-butanediol) group stabilizes the boronic acid, preventing undesired protodeboronation or oxidation .

  • Carboxylic acid substituent: Enhances solubility in polar solvents and facilitates further functionalization via esterification or amidation.

  • Methoxy group: Electron-donating effects modulate the aromatic ring’s electronic properties, influencing reactivity in coupling reactions .

Table 1: Molecular Data for 3-Carboxy-4-methoxyphenylboronic Acid Pinacol Ester

PropertyValue
CAS No.2121512-71-6
Molecular FormulaC14H19BO5\text{C}_{14}\text{H}_{19}\text{BO}_5
Molecular Weight278.11 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O
InChI KeyAUTLQVCGKZQPPZ-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of boronic acid pinacol esters typically involves two primary steps: (1) generation of the arylboronic acid and (2) esterification with pinacol. For 3-carboxy-4-methoxyphenylboronic acid pinacol ester, the process is adapted from methodologies used for analogous compounds :

  • Grignard Reagent Formation:

    • Reaction of 2-(1-adamantyl)-4-bromoanisole with magnesium in tetrahydrofuran (THF) generates a Grignard reagent. Lithium chloride (LiCl) is often added to improve yield, with optimal molar ratios of LiCl to substrate ranging from 1.2:1 to 1:1 .

    • Equation:

      2-(1-adamantyl)-4-bromoanisole+MgTHF, LiClGrignard Reagent\text{2-(1-adamantyl)-4-bromoanisole} + \text{Mg} \xrightarrow{\text{THF, LiCl}} \text{Grignard Reagent}
  • Boronic Acid Formation:

    • The Grignard reagent reacts with trimethylborate to yield 3-(1-adamantyl)-4-methoxyphenylboronic acid. Due to its instability, the boronic acid is immediately converted to the pinacol ester .

  • Pinacol Esterification:

    • Heating the boronic acid with pinacol in toluene under azeotropic conditions removes water, forming the stable boronic ester .

    • Equation:

      Boronic Acid+PinacolToluene, ΔPinacol Ester+H2O\text{Boronic Acid} + \text{Pinacol} \xrightarrow{\text{Toluene, Δ}} \text{Pinacol Ester} + \text{H}_2\text{O}

Table 2: Key Reaction Conditions for Pinacol Ester Synthesis

ParameterOptimal Condition
TemperatureReflux (≈110°C)
SolventToluene
CatalystNone (thermal conditions)
Yield70–85% (depending on purity)

Applications in Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling

This compound is pivotal in synthesizing biaryl structures, such as the retinoid adapalene (used in acne treatment) . The Suzuki-Miyaura reaction couples the boronic ester with aryl halides (e.g., methyl 6-bromo-2-naphthoate) under palladium catalysis:

Pinacol Ester+Aryl HalidePd(PPh3)4,BaseBiaryl Product+Byproducts\text{Pinacol Ester} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl Product} + \text{Byproducts}
  • Advantages:

    • Enhanced stability of the boronic ester minimizes side reactions.

    • Compatibility with diverse substrates, including electron-deficient aryl halides .

Pharmaceutical Intermediates

Adapalene synthesis exemplifies its utility:

  • Coupling of 3-carboxy-4-methoxyphenylboronic acid pinacol ester with methyl 6-bromo-2-naphthoate yields the biaryl intermediate.

  • Hydrolysis of the ester groups produces adapalene .

ConditionEffect
Ambient humidityGradual hydrolysis (5–10%/day)
Dry inert atmosphereStable for months

Comparative Analysis with Analogous Compounds

Fluorinated and Hydroxylated Derivatives

  • 3-Carboxy-4-fluorobenzeneboronic acid pinacol ester (CAS 882679-10-9):

    • Fluorine substituent increases electrophilicity, altering coupling reactivity .

    • Molecular weight: 266.07 g/mol vs. 278.11 g/mol for the methoxy variant .

  • 3-Hydroxy-4-methoxyphenylboronic acid pinacol ester (CAS 269410-23-3):

    • Phenolic hydroxyl group introduces hydrogen-bonding capability, affecting solubility .

Future Perspectives

Industrial Scalability

Efforts to reduce reliance on expensive reagents (e.g., bis(pinacolato)diboron) could enhance cost-effectiveness.

Expanding Synthetic Utility

Exploration of nickel-catalyzed couplings or photoredox applications may unlock new reactivities.

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